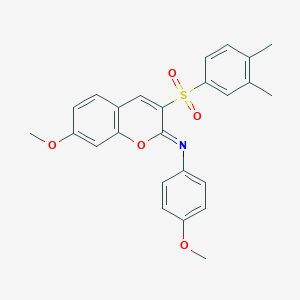

(Z)-N-(3-((3,4-dimethylphenyl)sulfonyl)-7-methoxy-2H-chromen-2-ylidene)-4-methoxyaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

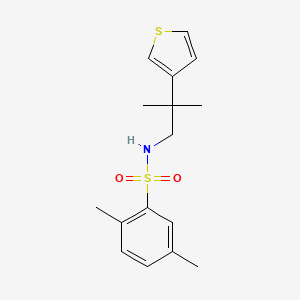

The compound is a complex organic molecule with several functional groups. It contains a chromene group (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a sulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom), and an aniline group (an amino group bonded to a phenyl group). The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chromene group might be formed through a Perkin or Claisen condensation, while the sulfonyl group could be introduced through a sulfonation reaction . The aniline group might be added through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a double bond, which could exist in either the E (trans) or Z (cis) configuration . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the chromene group might undergo electrophilic aromatic substitution, while the aniline group could participate in reactions typical of amines, such as acylation or alkylation . The sulfonyl group might be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, it might exhibit strong absorption in the UV-visible region due to the conjugated system of double bonds in the chromene group .科学的研究の応用

Chromogenic Chemosensors

Compounds similar to the requested chemical have been synthesized and studied for their applications as chromogenic chemosensors, particularly for the selective detection of cyanide ions. These chemosensors change color in the presence of cyanide, highlighting their potential in environmental monitoring and safety applications (Heying et al., 2015).

Metal-Ion Coordination and Polymerization Catalysts

Certain compounds within the same chemical family have been utilized to form complexes with ZnII and CuII carboxylates, acting as catalysts in the polymerization reactions of ε-caprolactone. This indicates their relevance in polymer science for synthesizing biodegradable polymers and engineering new materials with specific properties (Attandoh et al., 2014).

Synthesis of Functionalized Chromenes

L-proline-catalyzed three-component reactions have been employed to construct densely functionalized 4H-chromenes, showcasing the versatility of similar compounds in facilitating organic synthesis. These reactions offer a pathway to a variety of substituted chromene derivatives, which are valuable in medicinal chemistry and materials science (Li et al., 2012).

Dual Chemosensors for Metal Ions

Research has also focused on developing dual chemosensors for detecting Zn2+ and Al3+ ions with distinctly separated excitation and emission wavelengths. Such compounds demonstrate significant potential in analytical chemistry for the selective and sensitive detection of metal ions, which is crucial for environmental monitoring and biomedical diagnostics (Roy et al., 2019).

Photosensitizers for Photodynamic Therapy

Compounds containing benzenesulfonamide derivative groups have been synthesized and characterized for their photophysical and photochemical properties, especially their high singlet oxygen quantum yield. These properties make them promising candidates as photosensitizers in photodynamic therapy for cancer treatment, highlighting their potential in medicinal chemistry and therapeutic applications (Pişkin et al., 2020).

Antibacterial and Antifungal Properties

Novel N-substituted sulfonamides derived from 4-hydroxycoumarin have been explored for their antibacterial and antifungal activities. These studies contribute to the ongoing search for new antimicrobial agents, underlining the importance of such compounds in addressing resistance to existing antibiotics and developing new treatments for infectious diseases (Chohan et al., 2006).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-7-methoxy-N-(4-methoxyphenyl)chromen-2-imine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO5S/c1-16-5-12-22(13-17(16)2)32(27,28)24-14-18-6-9-21(30-4)15-23(18)31-25(24)26-19-7-10-20(29-3)11-8-19/h5-15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQQSDHVMBYBOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2970076.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2970081.png)

![3-(3-pyrrolidin-1-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)

![N~1~-(2-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2970086.png)

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)

![(2H-1,3-benzodioxol-5-ylmethyl)[2-(dimethylamino)ethyl]amine dihydrochloride](/img/no-structure.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)